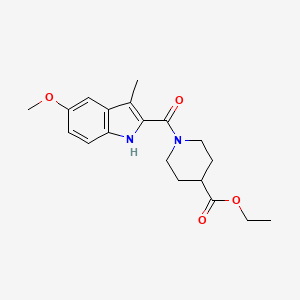
ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with an ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Substitution Reactions: The 5-methoxy and 3-methyl groups are introduced through electrophilic substitution reactions on the indole ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the indole moiety through a carbonylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted indole and piperidine derivatives.
科学研究应用
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used as a probe to study indole-related biochemical pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Investigated for its interactions with various biological targets.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors in the body, influencing biological pathways . The exact mechanism involves the modulation of signal transduction pathways, leading to changes in cellular responses .
相似化合物的比较
Similar Compounds
Uniqueness
Ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both indole and piperidine rings. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
902032-73-9 |
|---|---|
分子式 |
C19H24N2O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
ethyl 1-(5-methoxy-3-methyl-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-19(23)13-7-9-21(10-8-13)18(22)17-12(2)15-11-14(24-3)5-6-16(15)20-17/h5-6,11,13,20H,4,7-10H2,1-3H3 |
InChI 键 |
FNPKIQZDYFSTNR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C |
溶解度 |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















